BenchChemオンラインストアへようこそ!

rac Clopidogrel-d7 Hydrogen Sulfate

Bioanalysis LC-MS/MS Matrix Effect

This +7 Da deuterated internal standard (SIL-IS) is essential for validated LC-MS/MS bioanalysis of clopidogrel in biological matrices. It provides definitive mass differentiation from the unlabeled analyte, compensates for matrix effects and ion suppression, and meets FDA/EMA regulatory guidance for bioanalytical method validation (±15% precision). Ideal for pharmacokinetic studies, therapeutic drug monitoring, and metabolite tracking.

Molecular Formula C16H18ClNO6S2
Molecular Weight 426.934
CAS No. 1346598-07-9
Cat. No. B584214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Clopidogrel-d7 Hydrogen Sulfate
CAS1346598-07-9
Synonymsα-(2-Chlorophenyl-d4)-6,7-dihydro-thieno-d-[3,2-c]pyridine-5(4H)-acetic Acid Methyl-d3 Ester Sulfate;  (+/-)-Clopidogrel-d8 Bisulfate; 
Molecular FormulaC16H18ClNO6S2
Molecular Weight426.934
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
InChIInChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1D3,2D,3D,4D,5D;
InChIKeyFDEODCTUSIWGLK-ANHTTWOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Clopidogrel-d7 Hydrogen Sulfate CAS 1346598-07-9: Stable Isotope-Labeled Internal Standard for Antiplatelet Drug Bioanalysis


rac Clopidogrel-d7 Hydrogen Sulfate (CAS 1346598-07-9) is a deuterium-labeled derivative of the antiplatelet drug clopidogrel, where seven hydrogen atoms are replaced with deuterium . This compound is a stable isotope-labeled internal standard (SIL-IS) specifically designed for quantitative bioanalysis of clopidogrel and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of seven deuterium atoms creates a mass shift of +7 Da relative to the unlabeled parent, enabling definitive mass spectrometric differentiation and serving as the foundational property for its primary application in pharmacokinetic and therapeutic drug monitoring studies .

Analytical Specificity Requirements for rac Clopidogrel-d7 Hydrogen Sulfate: Why Unlabeled or Differently Labeled Analogs Cannot Be Interchanged


In quantitative LC-MS/MS bioanalysis, a deuterated internal standard must possess sufficient mass difference to avoid isotopic interference from the natural isotopic envelope of the unlabeled analyte, while also closely mimicking the physicochemical behavior of the target compound during sample extraction and ionization [1]. Substituting rac Clopidogrel-d7 Hydrogen Sulfate with an unlabeled clopidogrel salt introduces substantial quantitative error due to matrix effects and ion suppression without compensation [2]. Alternatively, using a differently labeled internal standard (e.g., clopidogrel-d3 or clopidogrel-d4) introduces a different mass offset, potentially altering chromatographic resolution and requiring complete revalidation of the analytical method. Thus, the selection of rac Clopidogrel-d7 Hydrogen Sulfate is driven by the precise mass shift required for validated LC-MS/MS methods, not merely the presence of a deuterium label [3].

Comparative Performance Evidence for rac Clopidogrel-d7 Hydrogen Sulfate in LC-MS/MS Bioanalytical Method Validation


Quantitative Advantage of rac Clopidogrel-d7 Hydrogen Sulfate as Internal Standard in Mitigating LC-MS/MS Matrix Effects Compared to Unlabeled Clopidogrel

In a validated LC-MS/MS method for quantifying clopidogrel in human plasma, the use of a deuterated internal standard (clopidogrel-d3) was shown to normalize matrix effects, achieving matrix factors close to unity (1.0) across all quality control levels. In contrast, analysis without an internal standard or with a non-isotopic standard resulted in significant ion suppression (>30% signal loss) [1]. While this study used clopidogrel-d3, the principle extends to clopidogrel-d7, which offers a larger mass difference (+7 Da) for enhanced specificity and reduced cross-talk in complex matrices. The use of a stable isotope-labeled internal standard like clopidogrel-d7 is therefore critical for meeting regulatory bioanalytical method validation guidelines (FDA, EMA) regarding accuracy and precision [2].

Bioanalysis LC-MS/MS Matrix Effect

Molecular Specificity: Mass Differentiation of rac Clopidogrel-d7 Hydrogen Sulfate Compared to Unlabeled Clopidogrel and Clopidogrel-d3 Internal Standards

rac Clopidogrel-d7 Hydrogen Sulfate exhibits a molecular mass increase of +7 Da compared to unlabeled clopidogrel (base: 321.82 g/mol for free base). This mass difference is greater than the +3 Da shift provided by clopidogrel-d3 internal standards . The larger mass shift of +7 Da provides a significant analytical advantage by moving the internal standard's signal further away from the natural isotopic envelope of the unlabeled analyte, specifically the M+2 and M+4 peaks arising from chlorine isotopes, thereby reducing isotopic cross-talk and improving the signal-to-noise ratio in multiple reaction monitoring (MRM) transitions [1]. This enhanced specificity is critical for achieving lower limits of quantification (LLOQ) in complex biological matrices.

Mass Spectrometry Isotopic Purity Selectivity

Comparative In Vivo Pharmacological Differentiation of Deuterium-Substituted Clopidogrel Analogs vs. Unlabeled Clopidogrel and Prasugrel in Preclinical Models

A 2024 preclinical study synthesized a deuterated clopidogrel analog (patented in China) and evaluated its pharmacodynamics against unlabeled clopidogrel and prasugrel [1]. The study found that deuterium substitution at the 7-position methyl formate resulted in more stable binding to the P2Y12 receptor and increased concentrations of active metabolites in vivo [2]. Notably, the deuterated compound reduced inhibition of major metabolic enzymes including CYP2B6, CYP2C9, and CYP2C19, leading to improved anti-platelet efficacy without increasing bleeding risk, and was associated with decreased hepatocyte apoptosis [3]. These findings suggest that deuterium-modified clopidogrel analogs, such as rac Clopidogrel-d7 Hydrogen Sulfate, may possess intrinsic therapeutic differentiation beyond their role as analytical internal standards, offering a potential pathway for overcoming clopidogrel resistance and inter-patient variability.

Deuterated Drug Pharmacodynamics P2Y12 Antagonist

Comparative Stability of Deuterated Clopidogrel Analogs in Biological Matrices Under Storage and Processing Conditions

While direct stability data for rac Clopidogrel-d7 Hydrogen Sulfate in plasma is not available in public literature, a 2018 study evaluating the stability of unlabeled clopidogrel and its metabolites in citrate-treated plasma demonstrated that clopidogrel concentrations remained within ±10% of nominal values after three freeze-thaw cycles (-80°C/room temperature) and after 24 hours at room temperature . However, the study noted significant challenges with back-conversion of metabolites in stored plasma extracts, which could be mitigated by optimizing storage conditions and using deuterated internal standards to track degradation [1]. Deuteration at the metabolically labile methyl ester position, as in rac Clopidogrel-d7 Hydrogen Sulfate, is known to enhance metabolic stability and reduce the rate of back-conversion, thereby preserving sample integrity during long-term storage and multi-step analytical workflows [2].

Stability Freeze-Thaw Sample Integrity

Optimal Application Scenarios for rac Clopidogrel-d7 Hydrogen Sulfate Based on Quantitative Differentiation Evidence


Validated LC-MS/MS Bioanalytical Method Development for Clopidogrel Pharmacokinetic Studies in Human Plasma

Procure rac Clopidogrel-d7 Hydrogen Sulfate as the primary internal standard for developing and validating an LC-MS/MS method for quantifying clopidogrel in human plasma. The +7 Da mass difference ensures minimal isotopic cross-talk and enables accurate quantitation across the expected concentration range (e.g., 10-10,000 pg/mL) . Its use is mandated by regulatory guidance (FDA/EMA) for bioanalytical method validation to correct for matrix effects and extraction variability, ensuring precision and accuracy within ±15% (±20% at LLOQ) [1].

Investigation of Clopidogrel Metabolic Stability and Active Metabolite Profiling Using Stable Isotope-Labeled Tracers

Utilize rac Clopidogrel-d7 Hydrogen Sulfate as a stable isotope-labeled tracer in in vitro and in vivo studies to differentiate between the parent drug and its metabolites, particularly the active thiol metabolite and inactive carboxylic acid derivative. The compound's deuterium label at the metabolically labile ester position provides a means to track hydrolysis rates and metabolic conversion without the use of radioactive isotopes, enabling detailed mechanistic studies of CYP450-mediated activation and inter-individual variability [2].

Quality Control and Reference Standard for Formulation Development of Deuterated Clopidogrel Analogs as Next-Generation Antiplatelet Agents

Employ rac Clopidogrel-d7 Hydrogen Sulfate as a certified reference material for the analytical characterization and quality control of novel deuterated clopidogrel formulations under development. Given the preclinical evidence that deuterium substitution can improve P2Y12 receptor binding stability and reduce CYP enzyme inhibition [3], this compound serves as a crucial reference standard for confirming identity, purity, and isotopic enrichment of new chemical entities in pharmaceutical research and development pipelines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Clopidogrel-d7 Hydrogen Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.